6,7-dimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide
Description
Properties
Molecular Formula |
C20H16N2O5S2 |
|---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
6,7-dimethyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C20H16N2O5S2/c1-10-6-13-15(23)9-17(27-16(13)7-11(10)2)19(24)22-20-21-14-5-4-12(29(3,25)26)8-18(14)28-20/h4-9H,1-3H3,(H,21,22,24) |
InChI Key |
PMLOQULKSYJSIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=CC2=O)C(=O)NC3=NC4=C(S3)C=C(C=C4)S(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Hoesch Reaction for Chromone Formation
The Hoesch reaction enables the cyclization of 2-hydroxy-4,5-dimethylacetophenone with ethyl cyanoacetate under acidic conditions. This forms the chromone-3-carbonitrile intermediate, which is hydrolyzed to the carboxylic acid using concentrated HCl (yield: 75–85%).
Key Reaction Conditions
Alternative Cyclization with Ethyl Orthoformate
A modified approach involves refluxing 2-hydroxy-4,5-dimethylacetophenone with ethyl orthoformate in acetic anhydride. This generates the chromene-2-carboxylate ester, which is saponified to the carboxylic acid using NaOH (yield: 70–80%).
Synthesis of 6-(Methylsulfonyl)-1,3-Benzothiazol-2-Amine
The benzothiazole moiety is prepared through sulfonation and cyclization:
Cyclization of p-Toluidine Derivatives
p-Toluidine is reacted with sodium sulfide and elemental sulfur in the presence of reduced iron powder at 165–175°C to form 6-methyl-1,3-benzothiazol-2-amine.
Sulfonation of the Benzothiazole Ring
The methyl group at position 6 is sulfonated using chlorosulfonic acid or sulfur trioxide:
-
Conditions : 0–10°C, 1.5–2 hours
-
Workup : Quenching with ice water, recrystallization from ethanol (yield: 85–90%).
Analytical Data for 6-(Methylsulfonyl)-1,3-Benzothiazol-2-Amine
-
Melting Point : 198–200°C
-
¹H NMR (DMSO-d₆) : δ 8.21 (s, 1H, NH₂), 7.89 (d, J = 8.5 Hz, 1H), 7.63 (d, J = 8.5 Hz, 1H), 3.12 (s, 3H, SO₂CH₃).
Coupling of Chromene and Benzothiazole Moieties
Acyl Chloride Formation
The chromene-2-carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂):
Amide Bond Formation
The acyl chloride reacts with 6-(methylsulfonyl)-1,3-benzothiazol-2-amine in the presence of a base:
-
Base : Triethylamine or pyridine
-
Solvent : Tetrahydrofuran (THF) or dichloromethane
-
Temperature : 0°C to room temperature, 12–24 hours
Optimization Table: Coupling Reagents
| Reagent System | Solvent | Temperature | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| SOCl₂ + Et₃N | DCM | 0°C → RT | 65 | 98.5 |
| DCC/HOBt | THF | RT | 72 | 97.8 |
| EDCl/DMAP | Acetonitrile | 40°C | 68 | 98.1 |
Purification and Characterization
Recrystallization
The crude product is purified via recrystallization from ethanol/water (3:1 v/v), yielding white crystalline solid (mp: 245–247°C).
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-d₆) : δ 8.52 (s, 1H, NH), 8.21 (d, J = 8.4 Hz, 1H), 7.98 (s, 1H), 7.65 (d, J = 8.4 Hz, 1H), 6.89 (s, 1H), 3.15 (s, 3H, SO₂CH₃), 2.42 (s, 3H, CH₃), 2.38 (s, 3H, CH₃).
-
HRMS (ESI) : m/z calcd for C₂₀H₁₆N₂O₅S₂ [M+H]⁺: 429.0532; found: 429.0536.
Industrial-Scale Considerations
Catalytic Efficiency
Iron powder in cyclization steps reduces reaction time by 30% compared to non-catalytic methods.
Solvent Recovery Systems
Closed-loop distillation units recover >90% of dichloromethane and THF, minimizing waste.
Challenges and Mitigation Strategies
| Challenge | Solution |
|---|---|
| Low solubility of intermediates | Use of DMAc or DMF as co-solvent |
| Sulfonation side reactions | Strict temperature control (0–5°C) |
| Acyl chloride hydrolysis | Anhydrous conditions, molecular sieves |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl group in the chromene ring, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzothiazole and chromene rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced derivatives with alcohol or alkane groups.
Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, the compound may serve as a probe or inhibitor in enzymatic studies, particularly those involving enzymes that interact with chromene or benzothiazole derivatives.
Medicine
Medically, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities. Its structural features suggest it might interact with specific biological targets.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or dyes.
Mechanism of Action
The mechanism of action of 6,7-dimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The chromene and benzothiazole moieties may bind to active sites or allosteric sites, modulating the activity of the target proteins. The methylsulfonyl group could enhance the compound’s solubility and bioavailability, facilitating its biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Chromene Core
6-Chloro Analogs (e.g., BH52625)
- Structure : 6-Chloro-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide (BH52625) .
- Key Differences :
- Substituent : Chloro (electron-withdrawing) at position 6 vs. dimethyl (electron-donating) at 6 and 6.
- Impact : Chloro substituents may reduce steric hindrance compared to dimethyl groups but could decrease solubility. The dimethyl groups in the target compound likely enhance lipophilicity, favoring passive diffusion across biological membranes .
Spirocyclic Chromene Derivatives
- Structure: 8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione derivatives .
- Key Differences: Core: Spirocyclic framework vs. planar chromene. Substituents: Dimethylamino-phenyl or hydroxy-phenyl groups vs. methylsulfonyl-benzothiazol. However, the target compound’s planar chromene core may offer different binding modes in biological systems .
Benzothiazol Modifications
Complex Benzothiophene Derivatives (e.g., BH52627)
- Structure : 6-Chloro-N-{3-[(3-ethoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4-oxo-4H-chromene-2-carboxamide (BH52627) .
- Key Differences :
- Benzothiazol Replacement : Tetrahydrobenzothiophene with ethoxypropyl carbamoyl vs. methylsulfonyl-benzothiazol.
- Impact : The ethoxypropyl group may enhance solubility, but the tetrahydrobenzothiophene core could reduce aromatic π-stacking interactions compared to the benzothiazol moiety in the target compound .
Benzothiazol-Amino Derivatives (Patent Examples)
- Structure: Example 1 (2-{6-[(1,3-Benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid) .
- Key Differences: Core: Tetrahydroquinoline vs. chromene. Substituents: Amino-linked benzothiazol vs. carboxamide-linked benzothiazol. Impact: The tetrahydroquinoline core may confer distinct pharmacokinetic profiles, while the carboxamide linkage in the target compound could stabilize hydrogen-bonding interactions with targets .
Pharmacological Implications
- Methylsulfonyl Group : Enhances solubility and bioavailability compared to unsubstituted benzothiazol derivatives .
- Dimethyl vs. Chloro : The dimethyl groups may improve membrane permeability but could increase metabolic oxidation susceptibility compared to chloro-substituted analogs .
- Spiro vs. Planar Cores : Spirocyclic derivatives (e.g., ) may exhibit higher selectivity due to restricted conformations, whereas the target compound’s planar structure might favor broader target engagement .
Biological Activity
The compound 6,7-dimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide represents a novel class of bioactive molecules with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and potential clinical implications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 485.6 g/mol. The structure features a chromene backbone integrated with a benzothiazole moiety and a methylsulfonyl group, which may contribute to its biological properties.
Research indicates that compounds similar to This compound exhibit various mechanisms of action:
- Antioxidant Activity : The compound has been evaluated for its antioxidant properties. Studies involving rat brain homogenates demonstrated significant free radical scavenging activity, suggesting potential neuroprotective effects .
- Enzyme Inhibition : Similar compounds have shown inhibitory effects on key enzymes such as monoamine oxidases (MAO-A and MAO-B), acetylcholinesterase (AChE), and β-secretase (BACE-1). For instance, related derivatives have been reported to inhibit MAO-A with IC50 values ranging from 1.54 µM to 3.35 µM .
- Antimicrobial Activity : The benzothiazole component is known for its antimicrobial properties. Preliminary studies suggest that the compound may exhibit antibacterial and antifungal activities, although specific data on this compound is limited.
Antioxidant Activity Assay
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| This compound | TBD | Free radical scavenging |
Enzyme Inhibition Assays
Neuroprotective Effects
In a study investigating the neuroprotective effects of similar chromene derivatives, it was found that these compounds could significantly reduce oxidative stress markers in neuronal cells exposed to harmful stimuli. This suggests that This compound may hold promise as a therapeutic agent for neurodegenerative diseases.
Antimicrobial Efficacy
While specific studies on this compound's antimicrobial efficacy are scarce, related benzothiazole derivatives have demonstrated significant antibacterial activity against various pathogens. Future research could focus on evaluating the antimicrobial spectrum of this specific compound.
Q & A
Q. What are the standard synthetic routes for 6,7-dimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide, and how are intermediates characterized?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the benzothiazole core via cyclization of 2-aminothiophenol derivatives with carbonyl-containing precursors under acidic conditions .
- Step 2 : Introduction of the methylsulfonyl group at the 6-position of benzothiazole using methanesulfonyl chloride in the presence of a base (e.g., triethylamine) .
- Step 3 : Coupling the chromene-2-carboxamide moiety via nucleophilic acyl substitution, often employing carbodiimide-based coupling agents (e.g., EDC/HOBt) .
Characterization : Intermediates are validated using NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and IR spectroscopy to confirm functional groups (e.g., sulfonyl stretching at ~1350 cm⁻¹) .
Q. How is the purity of the compound assessed during synthesis?
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .
- Elemental Analysis : Matching calculated vs. experimental C, H, N, S percentages (±0.3% tolerance) .
- Thermogravimetric Analysis (TGA) : To detect solvent residues or decomposition below 250°C .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR vs. XRD) for structural elucidation be resolved?
- Multi-Technique Validation : Combine 2D NMR (COSY, HSQC) to assign proton-carbon correlations and single-crystal X-ray diffraction (XRD) to resolve stereochemical ambiguities .
- Computational Modeling : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) to predict NMR chemical shifts and compare with experimental data .
- Case Study : Discrepancies in NOESY cross-peaks may arise from dynamic rotational isomerism; variable-temperature NMR can confirm conformational flexibility .
Q. What strategies optimize the compound’s solubility for in vitro bioactivity assays?
- Co-solvent Systems : Use DMSO-water mixtures (<5% DMSO) to maintain solubility without cytotoxicity .
- Micellar Encapsulation : Employ non-ionic surfactants (e.g., Poloxamer 407) to enhance aqueous dispersion .
- pH Adjustment : Ionizable groups (e.g., sulfonyl) allow solubility modulation in buffered solutions (pH 7.4 for physiological studies) .
Q. How can the compound’s potential as a kinase inhibitor be evaluated experimentally?
- Kinase Profiling : Screen against a panel of 50+ kinases (e.g., EGFR, VEGFR2) using ATP-binding assays (e.g., ADP-Glo™) .
- Structural Basis : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes in the kinase active site, validated by site-directed mutagenesis .
- Cellular Efficacy : Measure IC₅₀ in cancer cell lines (e.g., MCF-7, A549) using MTT assays, correlating with kinase inhibition data .
Methodological Challenges
Q. How are reaction yields improved during the final coupling step?
- Catalyst Optimization : Replace traditional EDC/HOBt with uronium salts (e.g., HATU) to reduce racemization and improve efficiency .
- Solvent Screening : Test polar aprotic solvents (DMF vs. DMSO) to stabilize reactive intermediates .
- Real-Time Monitoring : Use in situ FTIR to track carboxamide formation and optimize reaction termination .
Q. What analytical approaches validate the compound’s stability under storage conditions?
- Forced Degradation Studies : Expose to heat (40°C), humidity (75% RH), and UV light (ICH Q1A guidelines) for 4 weeks, followed by HPLC purity checks .
- Mass Spectrometry : Identify degradation products (e.g., hydrolysis of the sulfonyl group) via LC-MS/MS .
Theoretical and Computational Frameworks
Q. How can QSAR models guide the design of derivatives with enhanced bioactivity?
- Descriptor Selection : Include electronic (HOMO/LUMO energies), steric (molar refractivity), and topological (Wiener index) parameters .
- Validation : Use leave-one-out cross-validation (R² > 0.7) and external test sets to ensure predictive power .
- Case Study : A QSAR model for chromene derivatives identified electron-withdrawing substituents at the 6-position as critical for kinase inhibition .
Q. What molecular dynamics (MD) protocols assess target binding kinetics?
- Simulation Setup : Run 100-ns MD simulations (AMBER force field) in explicit solvent to calculate binding free energies (MM-PBSA) .
- Key Metrics : Hydrogen bond occupancy, ligand RMSD (<2 Å), and binding pocket residue fluctuations .
Data Contradiction Analysis
Q. How to address discrepancies between in vitro and in vivo efficacy data?
- Pharmacokinetic Profiling : Measure plasma half-life, bioavailability (oral vs. IV), and tissue distribution in rodent models .
- Metabolite Identification : Use LC-HRMS to detect phase I/II metabolites that may deactivate the compound in vivo .
- Target Engagement : Validate kinase inhibition in tumor biopsies via phosphoproteomics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
